Cas no 409346-71-0 (6-Bromo-3-ethyl-2-methoxyquinoline)

6-Bromo-3-ethyl-2-methoxyquinoline is a substituted quinoline derivative with potential applications in pharmaceutical and agrochemical research. The bromo and methoxy functional groups enhance its reactivity, making it a versatile intermediate for further synthetic modifications. The ethyl substituent at the 3-position contributes to its lipophilicity, which may influence bioavailability in drug development. This compound is particularly useful in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, due to the presence of the bromine atom. Its well-defined structure and high purity make it suitable for use in medicinal chemistry and material science. Proper handling under inert conditions is recommended to preserve its stability.
6-Bromo-3-ethyl-2-methoxyquinoline structure
409346-71-0 structure
商品名:6-Bromo-3-ethyl-2-methoxyquinoline
CAS番号:409346-71-0
MF:C12H12BrNO
メガワット:266.1338
MDL:MFCD09029947
CID:891213
PubChem ID:11173142

6-Bromo-3-ethyl-2-methoxyquinoline 化学的及び物理的性質

名前と識別子

    • 6-Bromo-3-ethyl-2-methoxyquinoline
    • Quinoline, 6-bromo-3-ethyl-2-methoxy-
    • 6-bromo-3-ethyl-2-methoxy-quinoline
    • 5594AB
    • OR350413
    • AX8163785
    • 409346-71-0
    • SCHEMBL669570
    • DB-012299
    • DTXSID40457695
    • MFCD09029947
    • AKOS015842870
    • CS-0152503
    • D70465
    • SB71552
    • AS-61713
    • MDL: MFCD09029947
    • インチ: 1S/C12H12BrNO/c1-3-8-6-9-7-10(13)4-5-11(9)14-12(8)15-2/h4-7H,3H2,1-2H3
    • InChIKey: ZCXYMPXXSRBSCA-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C([H])C2C(C=1[H])=C([H])C(=C(N=2)OC([H])([H])[H])C([H])([H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 265.01000
  • どういたいしつりょう: 265.01023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 22.1

じっけんとくせい

  • 密度みつど: 1.402
  • ゆうかいてん: 70 ºC
  • PSA: 22.12000
  • LogP: 3.56830

6-Bromo-3-ethyl-2-methoxyquinoline セキュリティ情報

6-Bromo-3-ethyl-2-methoxyquinoline 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Bromo-3-ethyl-2-methoxyquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB538889-1g
6-Bromo-3-ethyl-2-methoxyquinoline; .
409346-71-0
1g
€390.30 2024-08-02
abcr
AB538889-1 g
6-Bromo-3-ethyl-2-methoxyquinoline; .
409346-71-0
1g
€363.50 2023-04-14
Chemenu
CM143108-1g
6-bromo-3-ethyl-2-methoxyquinoline
409346-71-0 95%
1g
$482 2021-08-05
Chemenu
CM143108-1g
6-bromo-3-ethyl-2-methoxyquinoline
409346-71-0 95%
1g
$*** 2023-05-30
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B900679-100mg
6-Bromo-3-ethyl-2-methoxyquinoline
409346-71-0 ≥95%
100mg
¥452.70 2022-09-02
Alichem
A189005409-1g
6-Bromo-3-ethyl-2-methoxyquinoline
409346-71-0 95%
1g
$457.60 2023-09-02
eNovation Chemicals LLC
D749889-1g
6-BROMO-3-ETHYL-2-METHOXYQUINOLINE
409346-71-0 95+%
1g
$245 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XC911-250mg
6-Bromo-3-ethyl-2-methoxyquinoline
409346-71-0 95+%
250mg
1159CNY 2021-05-07
abcr
AB538889-250mg
6-Bromo-3-ethyl-2-methoxyquinoline; .
409346-71-0
250mg
€184.70 2024-08-02
1PlusChem
1P00BYL0-100mg
6-BROMO-3-ETHYL-2-METHOXYQUINOLINE
409346-71-0 95%
100mg
$36.00 2024-05-03

6-Bromo-3-ethyl-2-methoxyquinoline 関連文献

6-Bromo-3-ethyl-2-methoxyquinolineに関する追加情報

6-Bromo-3-ethyl-2-methoxyquinoline (CAS No. 409346-71-0): A Versatile Heterocyclic Compound with Promising Applications

6-Bromo-3-ethyl-2-methoxyquinoline (CAS No. 409346-71-0) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical research, material science, and organic synthesis. This brominated quinoline derivative exhibits unique structural features that make it valuable for various applications, particularly in drug discovery and development. The presence of both bromo and methoxy substituents on the quinoline core enhances its reactivity and potential as a building block for more complex molecules.

The growing interest in 6-Bromo-3-ethyl-2-methoxyquinoline is reflected in recent search trends, where researchers frequently inquire about its synthesis methods, biological activity, and potential therapeutic applications. Many users are searching for information on how this compound compares to other quinoline derivatives in terms of efficacy and safety profiles. The compound's molecular structure, characterized by its 6-bromo substitution and 3-ethyl side chain, contributes to its distinctive chemical behavior and makes it a subject of ongoing investigation in medicinal chemistry.

From a chemical perspective, 6-Bromo-3-ethyl-2-methoxyquinoline demonstrates interesting physicochemical properties. The bromine atom at position 6 provides an excellent handle for further functionalization through various cross-coupling reactions, while the methoxy group at position 2 influences the compound's electronic distribution and potential interactions with biological targets. These characteristics have led to its exploration in the development of novel antimicrobial agents, anti-inflammatory compounds, and other pharmacologically active substances.

Recent studies have highlighted the potential of 6-Bromo-3-ethyl-2-methoxyquinoline in addressing current challenges in drug development, particularly in the search for new antiviral therapies and cancer treatments. The compound's ability to serve as a scaffold for designing selective kinase inhibitors has attracted attention from pharmaceutical researchers. This aligns with current trends in precision medicine, where there's increasing demand for targeted therapies with improved specificity and reduced side effects.

The synthesis of 6-Bromo-3-ethyl-2-methoxyquinoline typically involves multi-step organic transformations starting from readily available quinoline precursors. Modern synthetic approaches often employ palladium-catalyzed coupling reactions to introduce the bromo substituent, followed by careful optimization to install the ethyl and methoxy groups at their respective positions. These methods have been refined to improve yields and reduce environmental impact, reflecting the growing emphasis on green chemistry principles in organic synthesis.

In material science applications, 6-Bromo-3-ethyl-2-methoxyquinoline has shown promise as a precursor for developing organic electronic materials. Its conjugated system and modifiable functional groups make it suitable for creating novel semiconducting materials and light-emitting compounds. This has become particularly relevant with the increasing demand for organic photovoltaics and OLED technologies in the renewable energy sector.

Quality control and analytical characterization of 6-Bromo-3-ethyl-2-methoxyquinoline typically involve advanced techniques such as HPLC analysis, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for research and development applications. The availability of high-purity 6-Bromo-3-ethyl-2-methoxyquinoline has facilitated its adoption in various experimental settings and accelerated research progress in multiple fields.

As research continues, the potential applications of 6-Bromo-3-ethyl-2-methoxyquinoline are expanding into new areas. Recent publications have explored its use in developing fluorescent probes for biological imaging and as a ligand in catalytic systems. The compound's versatility and the growing understanding of its chemical behavior suggest that it will remain an important tool in chemical research for years to come.

The commercial availability of 6-Bromo-3-ethyl-2-methoxyquinoline has improved in recent years, with several specialty chemical suppliers now offering this compound to the research community. This increased accessibility has contributed to its growing popularity in academic and industrial laboratories alike. Researchers interested in working with this compound should consult current literature for the most recent developments in its synthesis, applications, and safety considerations.

Looking ahead, 6-Bromo-3-ethyl-2-methoxyquinoline is poised to play a significant role in addressing some of the most pressing challenges in modern chemistry and pharmacology. Its unique combination of structural features and reactivity patterns makes it an invaluable building block for creating next-generation therapeutic agents and functional materials. As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, the potential of this brominated quinoline derivative will likely expand into new and unexpected domains of scientific inquiry.

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